molecular formula C11H10BrN3O B8698936 3-Bromo-1-ethyl-5-(pyrimidin-4-yl)pyridin-2(1H)-one CAS No. 89996-06-5

3-Bromo-1-ethyl-5-(pyrimidin-4-yl)pyridin-2(1H)-one

Cat. No.: B8698936
CAS No.: 89996-06-5
M. Wt: 280.12 g/mol
InChI Key: VMHHAQCTRPCMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-ethyl-5-(pyrimidin-4-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

89996-06-5

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

3-bromo-1-ethyl-5-pyrimidin-4-ylpyridin-2-one

InChI

InChI=1S/C11H10BrN3O/c1-2-15-6-8(5-9(12)11(15)16)10-3-4-13-7-14-10/h3-7H,2H2,1H3

InChI Key

VMHHAQCTRPCMGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C(C1=O)Br)C2=NC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.9 g of sodium methoxide in 100 ml of DMF and 30 ml MeOH is added to a suspension of 8.0 g of 3-bromo-5-(4-pyrimidinyl)-2(1H)-pyridone in 100 ml of DMF. Bromoethane (2.7 ml) is added to the mixture, and the mixture is heated to 70° C. for 2 hours. After cooling the mixture to RT, the solvent is evaporated leaving a solid residue which is suspended in 500 ml of distilled H2O, filtered through charcoal and dried. The dried residue is recrystallized from isopropanol with hot filtration to yield 3-bromo-1-ethyl-5-(4-pyrimidinyl)-2-pyridone, M.P. 195°-197° C.
Name
sodium methoxide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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